molecular formula C30H32ClNO3 B11949669 9-(3-((4-Chlorobenzyl)oxy)phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione CAS No. 853316-59-3

9-(3-((4-Chlorobenzyl)oxy)phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11949669
CAS No.: 853316-59-3
M. Wt: 490.0 g/mol
InChI Key: POJGPPOJCUKZAI-UHFFFAOYSA-N
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Description

9-(3-((4-Chlorobenzyl)oxy)phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound with the molecular formula C30H32ClNO3 and a molecular weight of 490.047 g/mol . This compound is known for its unique structural features, which include a hexahydroacridine core and a chlorobenzyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-((4-Chlorobenzyl)oxy)phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

9-(3-((4-Chlorobenzyl)oxy)phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

9-(3-((4-Chlorobenzyl)oxy)phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(3-((4-Chlorobenzyl)oxy)phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(3-((4-Chlorobenzyl)oxy)phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione lies in its specific structural features, such as the presence of the chlorobenzyl group and the hexahydroacridine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

853316-59-3

Molecular Formula

C30H32ClNO3

Molecular Weight

490.0 g/mol

IUPAC Name

9-[3-[(4-chlorophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C30H32ClNO3/c1-29(2)13-22-27(24(33)15-29)26(28-23(32-22)14-30(3,4)16-25(28)34)19-6-5-7-21(12-19)35-17-18-8-10-20(31)11-9-18/h5-12,26,32H,13-17H2,1-4H3

InChI Key

POJGPPOJCUKZAI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=CC=C4)OCC5=CC=C(C=C5)Cl)C(=O)C1)C

Origin of Product

United States

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